Potassium ethyl octylphosphonate
Description
Evolution of Organophosphonate Research: A Historical Perspective
The journey into organophosphorus chemistry began in the early 19th century. ingentaconnect.comresearchgate.net A notable early milestone was the reaction of ethanol (B145695) with phosphoric acid by Lassaigne around 1820. ingentaconnect.com This period was characterized by the efforts of several pharmacist-chemists to create "ethers" from phosphoric acid. ingentaconnect.com A significant breakthrough occurred in 1848 when Franz Anton Voegeli synthesized triethyl phosphate (B84403), the first neutral ester of phosphoric acid. ingentaconnect.comresearchgate.net The latter half of the 20th century saw rapid advancements in organophosphorus chemistry, expanding the variety of known chemical structures and their applications. nih.gov The discovery of biogenic phosphonates, such as 2-aminoethylphosphonic acid in 1959, revealed their role in natural systems and opened new avenues for research. nih.gov
Contemporary Significance of Organophosphonates in Chemical Science
Today, organophosphonates are crucial in various scientific and industrial domains. Their applications are diverse, stemming from their ability to function as flame retardants, plasticizers, and additives in engine oils. wikipedia.org In materials science, metal phosphonates are used to create hybrid functional materials with novel properties for energy, environmental, and biological applications. kaust.edu.sa These materials can be designed to have specific functionalities, which are not achievable with simple mixtures. kaust.edu.sa The stability of the bond between phosphonate (B1237965) groups and metal oxides makes them excellent anchoring agents for creating new organic-inorganic hybrid materials. dntb.gov.ua Furthermore, synthetic phosphonates have found widespread use in the agricultural and pharmaceutical industries. nih.gov
Scope and Research Trajectories for Potassium Ethyl Octylphosphonate
This compound is a specific salt within the broader class of organophosphonates. While extensive, peer-reviewed research on this particular compound is not widely available, its chemical identity and some properties are well-documented. The compound is identified by its CAS number 68134-28-1. guidechem.comalfa-chemistry.comchemicalbook.comchemwhat.com
Research trajectories for this compound can be inferred from its chemical nature and the applications of similar organophosphonates. Its structure, featuring both a polar phosphonate group and a nonpolar octyl chain, suggests potential surfactant properties. It has been noted as a component in a "reaction mass" along with diethyl octylphosphonate, indicating its potential use as an intermediate or a component in the synthesis of more complex materials.
Furthermore, its utility has been demonstrated in analytical chemistry. Specifically, this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), a technique that is scalable and suitable for preparative separation and pharmacokinetic studies. This suggests its role as a reference standard or an analyte in complex mixtures. The synthesis of related compounds, such as 1-octylphosphonate, involves multi-step chemical processes, hinting at the synthetic pathways that could be applicable for producing this compound for research and industrial purposes. google.com
Chemical Data for this compound
The following tables provide key identifying and physical data for this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | guidechem.comdycnchem.com |
| CAS Number | 68134-28-1 | guidechem.comdycnchem.com |
| Molecular Formula | C₁₀H₂₂KO₃P | guidechem.comchemwhat.com |
| Molecular Weight | 260.35 g/mol | guidechem.com |
| EINECS | 268-740-9 | guidechem.com |
| InChI Key | YZLKHJOLQACLBS-UHFFFAOYSA-M | guidechem.com |
| Canonical SMILES | CCCCCCCCP(=O)([O-])OCC.[K+] | guidechem.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 306.6°C at 760 mmHg | |
| Flash Point | 139.3°C |
| Vapor Pressure | 0.000173 mmHg at 25°C | |
Structure
3D Structure of Parent
Properties
CAS No. |
68134-28-1 |
|---|---|
Molecular Formula |
C10H22KO3P |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
potassium;ethoxy(octyl)phosphinate |
InChI |
InChI=1S/C10H23O3P.K/c1-3-5-6-7-8-9-10-14(11,12)13-4-2;/h3-10H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
YZLKHJOLQACLBS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCP(=O)([O-])OCC.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Potassium Ethyl Octylphosphonate
Precursor Synthesis and Purification Techniques
The foundation for producing potassium ethyl octylphosphonate lies in the efficient synthesis and purification of its key precursors, primarily the corresponding phosphonate (B1237965) esters. Methodological advancements in this area have been crucial for improving yields and expanding the scope of accessible compounds.
Synthesis of Ethyl Octyl Phosphite (B83602) and Related Intermediates
The synthesis of mixed phosphite esters, such as ethyl octyl phosphite, is a critical preliminary step. A common method involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohols. For instance, triethyl phosphite can be prepared by reacting phosphorus trichloride with absolute ethanol (B145695) in the presence of a base like diethylaniline, which serves to neutralize the hydrogen chloride byproduct. orgsyn.org This general approach can be adapted for the synthesis of mixed esters by sequential addition of the different alcohols or by using a mixture of alcohols, although this can lead to a statistical distribution of products requiring careful purification.
Another viable route is the transesterification of a more common phosphite, like triethyl phosphite or triphenyl phosphite, with 1-octanol. guidechem.comgoogleapis.com This reaction is typically catalyzed by a base, such as sodium phenate, and involves heating the reactants, often with the removal of the more volatile alcohol (e.g., ethanol or phenol) to drive the equilibrium towards the desired mixed phosphite product. googleapis.com
Once the ethyl octyl phosphite is formed, it serves as a key intermediate for the subsequent Michaelis-Arbuzov reaction to form the phosphonate.
Methodological Advancements in Phosphonate Ester Preparation
The preparation of phosphonate esters, the direct precursors to phosphonic acids and their salts, has evolved significantly. The classical Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, remains a cornerstone. wikipedia.org For example, reacting ethyl octyl phosphite with an ethyl halide would be a direct route to diethyl octylphosphonate.
Modern advancements have provided milder and more versatile alternatives to the often harsh conditions of the traditional Arbuzov reaction. uiowa.edu These include:
The Michaelis-Becker Reaction : This method involves the deprotonation of a dialkyl phosphite (H-phosphonate) to form an anion, which is then alkylated with an alkyl halide. wikipedia.org
Hirao Coupling : This palladium-catalyzed cross-coupling reaction connects dialkyl phosphites with aryl or vinyl halides, offering a powerful tool for creating C-P bonds. wikipedia.org
Alkylation of Phosphonic Acid : Direct alkylation of phosphonic acid with reagents like acrylic acid derivatives can yield functionalized phosphonic acids. wikipedia.org
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the alkylation of phosphonic ester-acid derivatives, often under solvent-free conditions, leading to efficient preparation of dialkyl alkylphosphonates. researchgate.netnih.gov
Mitsunobu-type Reactions : Phosphonic acid monoesters can be condensed with primary or secondary alcohols using reagents like diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (TPP) to yield mixed phosphonate diesters. google.com
These advanced methods provide chemists with a broad toolkit to synthesize a wide array of phosphonate esters with high efficiency and functional group tolerance. uiowa.edu
Pathways to this compound Formation
The final target molecule is formed from its phosphonic acid or phosphonate ester precursor through several key reaction pathways.
Salt Formation from Phosphonic Acid Derivatives
The most direct route to this compound is through the partial hydrolysis of a dialkyl octylphosphonate, such as diethyl octylphosphonate, followed by neutralization. Phosphonate esters can be hydrolyzed to their corresponding phosphonic acids under either acidic or basic conditions. nih.govmdpi.com For example, refluxing with concentrated hydrochloric acid is a common method to cleave both ester groups to yield octylphosphonic acid. nih.govmdpi.com
However, to obtain the monoethyl ester, selective dealkylation is required. This can be achieved using specific reagents like iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr), which can selectively cleave one ester group, particularly methyl or ethyl esters, under mild conditions. rsc.orgbeilstein-journals.org The resulting ethyl octylphosphonic acid is a diprotic acid. wikipedia.org
The final step is the formation of the potassium salt. This is a straightforward acid-base reaction where ethyl octylphosphonic acid is treated with one equivalent of a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). This neutralization reaction yields the monosodium salt when NaOH is used, and by analogy, the potassium salt with a potassium base. wikipedia.orgbeilstein-journals.org Octylphosphonic acid itself is used as a precursor to its sodium and potassium salts, which have applications as surfactants. connectchemicals.com
Table 1: Comparison of Dealkylation Methods for Phosphonate Esters
| Method | Reagents | Conditions | Selectivity | Reference |
| Acid Hydrolysis | Conc. HCl or HBr | Reflux | Generally non-selective, cleaves both esters | nih.govmdpi.com |
| Silyl Halide Cleavage | TMSBr, TMSI | Room Temperature or mild heat | High selectivity for methyl/ethyl over other alkyls | rsc.orgbeilstein-journals.org |
| Halide Ion Dealkylation | NaI, LiBr | Anhydrous solvent, heat | Selective mono-dealkylation | beilstein-journals.org |
| Basic Hydrolysis | NaOH, KOH | Aqueous solution | Rate depends on steric hindrance | mdpi.com |
Alkylation and Transesterification Approaches
Alternative pathways to form the precursor ethyl octylphosphonate monoester avoid the isolation of the di-ester.
Alkylation : One could start with a mono-ester of phosphonic acid, such as ethyl H-phosphonate. Deprotonation followed by alkylation with an octyl halide (e.g., 1-bromooctane) would yield the desired ethyl octylphosphonate. Microwave-assisted alkylation of monoalkyl phosphonic acid derivatives with alkyl halides in the presence of a base like triethylamine (B128534) has proven to be an efficient method for creating mixed phosphonate esters. researchgate.netnih.gov
Transesterification : This approach can be used to prepare phosphonic acid monoesters. For instance, the transesterification of pinacol (B44631) phosphonates with an alcohol like methanol (B129727) in an acidic medium can produce phosphonic acid monomethyl esters in high yield. acs.orgnih.govacs.org A similar strategy could be envisioned where a readily available dialkyl octylphosphonate (e.g., dimethyl octylphosphonate) is selectively transesterified with one equivalent of ethanol to produce ethyl methyl octylphosphonate, followed by selective demethylation.
Derivatization Reactions for Functional Enhancement
While this compound is often an end-product, it can be subjected to further reactions to modify its functionality. The primary sites for reaction are the phosphonate headgroup and, less commonly, the octyl chain.
The potassium salt can be readily converted back to the free phosphonic acid monoester by treatment with a strong acid. From there, the remaining P-OH group can undergo further reactions:
Esterification : The phosphonic acid can be esterified with a second, different alcohol to create a new mixed phosphonate diester. This can be achieved using various condensation agents. researchgate.net
Conversion to Phosphonyl Chloride : The phosphonic acid can be converted to the more reactive ethyl octylphosphonyl chloride using reagents like thionyl chloride. This intermediate can then react with a wide range of nucleophiles, such as amines or alcohols, to create phosphonamidates or new phosphonate esters. google.com
Hydrolysis : The remaining ethyl ester group can be cleaved under harsh acidic or basic conditions to yield the fully de-esterified octylphosphonic acid. mdpi.com This di-acid can then be used as a building block for other materials, such as metal-organic frameworks or as a surface modifier. connectchemicals.com
These derivatization reactions allow for the fine-tuning of the molecule's properties, expanding its utility from a simple salt to a versatile chemical intermediate.
Synthesis of Alpha-Aminophosphonate Derivatives utilizing Ethyl Octyl Phosphite
The synthesis of alpha-aminophosphonate derivatives from ethyl octyl phosphite is prominently achieved through the Kabachnik-Fields reaction. This three-component condensation reaction involves an amine, a carbonyl compound, and a hydrophosphoryl compound like ethyl octyl phosphite. organic-chemistry.org Research has demonstrated the successful synthesis of novel α-aminophosphonates by reacting ethyl octyl phosphite (EOP), paraformaldehyde, and various primary or secondary amines. researchgate.netnih.gov
These reactions are often facilitated by microwave irradiation, which can lead to higher yields and shorter reaction times, frequently without the need for a catalyst or solvent. researchgate.netnih.gov The general mechanism is believed to proceed through the formation of an imine intermediate from the amine and formaldehyde, which is then attacked by the nucleophilic phosphorus of the ethyl octyl phosphite. nih.gov
In addition to the formation of simple α-aminophosphonates, the double phospha-Mannich reaction can be employed. By using a primary amine with two equivalents of both EOP and paraformaldehyde, N,N-bis(ethyloctylphosphonoylmethyl)amines can be synthesized. researchgate.net This highlights the versatility of the Kabachnik-Fields reaction in creating more complex phosphonate derivatives from an ethyl octyl phosphite precursor. researchgate.net
The following table summarizes the synthesis of various ethyl octyl α-aminophosphonate derivatives via the Kabachnik-Fields reaction.
Table 1: Synthesis of Ethyl Octyl α-Aminophosphonate Derivatives
| Amine Reactant | Carbonyl Reactant | Product | Reference |
|---|---|---|---|
| Primary Amine | Paraformaldehyde | Ethyl octyl α-(alkylamino)methylphosphonate | researchgate.net |
| Secondary Amine | Paraformaldehyde | Ethyl octyl α-(dialkylamino)methylphosphonate | researchgate.net |
| Primary Amine | Paraformaldehyde (2 equiv.) | N,N-Bis(ethyloctylphosphonoylmethyl)amine | researchgate.net |
Radical Addition Reactions in Organophosphonate Synthesis
Radical addition reactions offer a powerful and alternative method for the formation of the carbon-phosphorus bond central to organophosphonates. This approach is particularly useful for the hydrophosphonylation of unsaturated compounds like alkenes and alkynes. acs.org The general principle involves the generation of a phosphonyl radical from a hydrophosphoryl compound, such as the H-phosphonate tautomer of ethyl octyl phosphite, which then adds across a carbon-carbon multiple bond. organic-chemistry.org
The initiation of these radical reactions can be achieved through various means:
Thermal or Chemical Initiators: Peroxides, such as benzoyl peroxide, can be used to generate the initial radicals that start a chain reaction. organic-chemistry.org
Photochemical Initiation: Visible light or UV radiation can induce the homolytic cleavage of the P-H bond, forming the reactive phosphonyl radical. organic-chemistry.org
The addition of the P-centered radical to an alkene results in a carbon-centered radical intermediate. This intermediate then typically abstracts a hydrogen atom from another molecule of the H-phosphonate, propagating the radical chain and forming the final alkylphosphonate product. google.com This method is advantageous for its atom economy and ability to create P-C bonds with substrates that may be unsuitable for other reaction types. acs.org While specific examples detailing the radical addition of ethyl octyl phosphite are not prevalent in the reviewed literature, the general mechanism is a fundamental and applicable strategy in organophosphorus chemistry.
Formation of Related Organosulfur and Organophosphorus Compounds
Starting from a phosphite precursor like ethyl octyl phosphite, a variety of related organophosphorus compounds can be synthesized, including those containing sulfur. The trivalent phosphorus atom in phosphites is susceptible to oxidation and can readily react with elemental sulfur to form the corresponding thiophosphonate. This reaction converts the P(III) center to a P(V) center with a P=S double bond, yielding an O,O-dialkyl thiophosphonate. google.com
Furthermore, the synthesis of phosphoramidates, or phospho-amino compounds, is another derivatization pathway. These compounds can be formed by reacting phosphite derivatives, often after conversion to a more reactive intermediate like a phosphorochloridite, with amines. google.comumontreal.ca This results in the formation of a P-N bond, replacing one of the ester linkages. The general synthetic routes for these related compounds are outlined below.
Table 2: Synthesis of Related Organophosphorus Compounds
| Reactant(s) | Resulting Compound Type | Key Transformation | Reference |
|---|---|---|---|
| Ethyl Octyl Phosphite + Elemental Sulfur | O-Ethyl-O-octyl thiophosphonate | Oxidation of P(III) to P(V) with P=S bond formation | google.com |
These transformations expand the chemical space accessible from ethyl octyl phosphite, allowing for the introduction of different heteroatoms and functionalities attached to the phosphorus center.
Scalability and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability and process optimization. While specific large-scale production data for this exact compound is limited, general principles for the synthesis of dialkyl phosphonates and their derivatives offer significant insights. Key reactions, such as the Kabachnik-Fields reaction for derivatives, are subjects of intense optimization research. organic-chemistry.orgnih.gov
One major area of advancement is the use of continuous flow reactors . researchgate.netumontreal.ca This technology offers several advantages over traditional batch processing, including:
Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in smaller, contained volumes. mit.edu
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and reduced by-product formation. rsc.org
Scalability: Production can be scaled up by extending the operating time of the reactor or by using parallel reactor systems, rather than larger, more complex vessels. umontreal.carsc.org
Continuous flow systems have been successfully applied to the synthesis of α-aminophosphonates, demonstrating their potential for the efficient production of ethyl octyl phosphite derivatives. researchgate.netresearchgate.net
Microwave-assisted synthesis is another technique that has shown significant promise for optimizing these reactions. Microwave irradiation can dramatically reduce reaction times and often eliminates the need for catalysts, which simplifies purification and reduces waste. researchgate.netnih.gov
Mechanochemistry , or reactions induced by mechanical force (e.g., ball milling), represents an emerging, solvent-free method for conducting reactions like the Kabachnik-Fields. acs.org This approach can lead to high yields and selectivity, offering a green and efficient alternative to solution-based procedures. acs.org
The industrial production of related phosphonates often involves the reaction of phosphorus halides with alcohols. google.com The formation of the potassium salt would typically be the final step, involving the deprotonation of the phosphonate diester's acidic proton with a suitable potassium base, such as potassium hydroxide or potassium alkoxide. Optimizing this salt formation step would involve controlling stoichiometry, temperature, and solvent to ensure complete reaction and facilitate the isolation of a pure product.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl octyl phosphite |
| Paraformaldehyde |
| Alpha-aminophosphonates |
| N,N-Bis(ethyloctylphosphonoylmethyl)amines |
| Aniline |
| Benzaldehyde |
| Ethyl octyl α-(alkylamino)methylphosphonate |
| Ethyl octyl α-(dialkylamino)methylphosphonate |
| Ethyl octyl α-(phenylamino)benzylphosphonate |
| H-phosphonate |
| Benzoyl peroxide |
| Alkylphosphonate |
| Thiophosphonate |
| O,O-dialkyl thiophosphonate |
| Phosphoramidates |
| Phosphorochloridite |
| O-Ethyl-O-octyl thiophosphonate |
| Ethyl octyl phosphoramidate |
| Potassium hydroxide |
Chemical Reactivity and Mechanistic Investigations of Potassium Ethyl Octylphosphonate
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics and thermodynamics provides crucial insights into the rates and feasibility of chemical transformations involving potassium ethyl octylphosphonate. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous phosphonate (B1237965) esters and their hydrolysis.
The hydrolysis of phosphonate esters, a key reaction, can proceed under both acidic and basic conditions. mdpi.comnih.gov The rate of this hydrolysis is influenced by several factors, including the steric hindrance around the phosphorus atom and the electronic properties of the substituents. mdpi.com For instance, in the alkaline hydrolysis of a series of diethyl alkylphosphonates, it was observed that esters with n-alkyl substituents exhibit higher reactivity, while increasing steric hindrance leads to a decrease in the rate of hydrolysis. mdpi.com This suggests that the octyl group in this compound would influence its hydrolysis rate compared to shorter-chain analogues.
The temperature also has a significant impact on the reaction rate. An increase in temperature generally leads to a substantial increase in the rate of hydrolysis of phosphonate esters. nih.govacs.org For very slow reactions, such as the hydrolysis of some phosphate (B84403) monoester dianions, a temperature increase from 25°C to 100°C can accelerate the reaction by several orders of magnitude. nih.gov
The solvent environment plays a critical role in the kinetics of phosphonate reactions. For example, the hydrolysis of p-nitrophenyl phosphate dianion is accelerated by up to 106-fold in 95% DMSO compared to water. nih.gov This is attributed to the fact that the enthalpy of transfer of the transition state to the mixed solvent is significantly more negative than that of the reactants, thereby lowering the activation energy. nih.gov
The following table presents representative kinetic data for the hydrolysis of various phosphonate esters, illustrating the influence of structure and conditions on reaction rates.
| Phosphonate Derivative | Conditions | Rate Constant (k) | Reference |
|---|---|---|---|
| Diethyl benzylphosphonate | Acidic hydrolysis | k1 = 1.12 h-1, k2 = 0.20 h-1 | researchgate.net |
| Diethyl α-phenylethylphosphonate | Acidic hydrolysis | - | researchgate.net |
| Diethyl β-phenylethylphosphonate | Acidic hydrolysis | k1 = 0.70 h-1, k2 = 0.15 h-1 | researchgate.net |
| p-Nitrophenyl ethyl chloromethylphosphonate | Basic hydrolysis in AOT/decane/water reverse micelles | Dependent on micellar conditions | rsc.orgrsc.org |
Thermodynamically, the hydrolysis of phosphonate esters is generally a favorable process. The enthalpy of activation for the hydrolysis of a phosphate monoester dianion has been measured at 50.1 ± 0.6 kcal·mol−1, with an entropy of activation of 23 ± 1 cal·mol−1·K−1. pnas.org These values provide an indication of the energy barrier and the change in disorder during the reaction.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is fundamental to controlling its chemical transformations and predicting product outcomes.
Studies on Hydrophosphinylation Reactions
Hydrophosphinylation is a powerful atom-economical method for the formation of C-P bonds, involving the addition of a P-H bond across an unsaturated C-C bond. rsc.org While this compound itself does not have a P-H bond, the principles of hydrophosphinylation are relevant to the synthesis of its parent acid and other derivatives.
The hydrophosphinylation of alkenes and alkynes with H-phosphonates can be initiated under free-radical conditions, often induced by UV irradiation in the presence of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone. rsc.org The mechanism involves the generation of a phosphonyl radical, which then adds to the unsaturated bond. The regioselectivity of this addition is a key consideration. Generally, anti-Markovnikov addition is favored, but the selectivity can be influenced by the catalyst and reaction conditions. acs.org For example, using an iron(II) precatalyst, the hydrophosphinylation of terminal alkynes can yield the anti-Markovnikov product in dichloromethane, while the Markovnikov product is formed in benzene, suggesting the involvement of different iron oxidation states and potentially radical pathways. acs.org
Mechanistic Aspects of Anionic Displacement Reactions
The phosphonate anion of this compound can act as a nucleophile in anionic displacement reactions. In these reactions, the phosphonate anion displaces a leaving group on an electrophilic substrate.
A well-known example of a reaction involving a phosphonate anion is the Horner-Wadsworth-Emmons reaction, where a deprotonated phosphonate ester reacts with an aldehyde or ketone to form an alkene. wikipedia.org Although this compound is a monoester, its deprotonated form can, in principle, participate in similar nucleophilic additions.
The mechanism of nucleophilic displacement at the phosphorus center is also crucial. In the hydrolysis of phosphonate esters, the reaction typically proceeds through a nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom. mdpi.com This can lead to either P-O or C-O bond cleavage, depending on the reaction conditions and the structure of the phosphonate. mdpi.com
Ligand Exchange Dynamics and Chemical Transformations
The term "ligand exchange" in the context of this compound primarily refers to the dissociation and association of the potassium ion in solution. In polar solvents, the salt will exist as solvated potassium cations and ethyl octylphosphonate anions. The reactivity of the phosphonate anion will be influenced by the degree of ion pairing, which in turn depends on the solvent and the concentration.
The ethyl octylphosphonate anion can undergo various chemical transformations. Besides hydrolysis, it can participate in reactions such as alkylation or silylation. The reaction with alkylating agents would lead to the formation of a phosphonate diester.
Influence of Reaction Conditions on Product Selectivity
The selectivity of chemical reactions involving this compound can be significantly influenced by the reaction conditions, including the solvent, temperature, and the presence of catalysts.
Solvent Effects: The choice of solvent can dramatically affect the rate and selectivity of phosphonate reactions. rsc.org For instance, in the Kabachnik-Fields reaction, a catalyst-free synthesis of α-aminophosphonates, solvent-free conditions under sonication can provide near-quantitative yields, while the use of various solvents results in lower yields. rsc.org The polarity of the solvent can also influence the reaction mechanism. In the hydrolysis of 2,4-dinitrophenyl phosphate, changing the solvent from water to acetonitrile (B52724) alters the mechanistic pathway from an associative to a dissociative mechanism for the dianion. nih.gov
Temperature Effects: Temperature is a critical parameter for controlling reaction rates. chemguide.co.uk Generally, an increase in temperature increases the rate of reaction. However, in the case of competing reactions, temperature can also affect the selectivity by favoring the pathway with the higher activation energy. youtube.com For series reactions, the reaction time, which is related to temperature, is a crucial variable for maximizing the yield of a desired intermediate product. youtube.com
Catalyst Effects: The use of catalysts can profoundly influence both the rate and selectivity of reactions. In hydrophosphinylation, different metal catalysts can lead to opposite regioselectivity (Markovnikov vs. anti-Markovnikov). acs.org For example, with alkenyl arenes, an FeCl2 catalyst favors the anti-Markovnikov product, whereas FeCl3 promotes the formation of the Markovnikov product. acs.org
The following table summarizes the influence of various reaction conditions on the selectivity of representative phosphonate reactions.
| Reaction Type | Condition Varied | Observation | Reference |
|---|---|---|---|
| Hydrophosphinylation of Alkenyl Arenes | Catalyst | FeCl2 gives anti-Markovnikov product; FeCl3 gives Markovnikov product. | acs.org |
| Kabachnik-Fields Reaction | Solvent | Solvent-free sonication gives highest yield compared to various organic solvents. | rsc.org |
| Hydrolysis of 2,4-Dinitrophenyl Phosphate | Solvent | Mechanism shifts from associative in water to dissociative in acetonitrile for the dianion. | nih.gov |
| Series Reactions | Reaction Time/Temperature | Selectivity for the intermediate product decreases with increasing reaction time. | youtube.com |
Coordination Chemistry of Potassium Ethyl Octylphosphonate
Ligand Properties and Coordination Modes of Phosphonate (B1237965) Anions
The ethyl octylphosphonate anion, derived from its corresponding phosphonic acid, is a versatile ligand with multiple coordination sites. The fundamental characteristics of phosphonate anions that dictate their coordination behavior include their charge, the presence of multiple oxygen donor atoms, and the influence of the organic substituents.
Phosphonate groups, [R-PO(O⁻)(OR')], are structurally related to phosphate (B84403) anions and are known to be effective chelating agents. They can coordinate to metal ions in various modes, which is a key factor in the structural diversity of the resulting metal-phosphonate complexes. researchgate.net The primary coordination occurs through the oxygen atoms of the phosphonate group. The coordination modes can be broadly categorized as follows:
Monodentate: The phosphonate anion binds to a single metal center through one of its oxygen atoms.
Bidentate:
Chelating: Both a phosphoryl (P=O) and a phosphonate (P-O⁻) oxygen from the same phosphonate group bind to the same metal center, forming a chelate ring.
Bridging: The phosphonate group links two different metal centers. This can occur in several ways, for instance, with the two oxygen atoms of the -PO₂⁻ moiety bridging two metal ions.
Tridentate: In some cases, particularly with deprotonated phosphonic acids (R-PO₃²⁻), all three oxygen atoms can be involved in coordination, often leading to the formation of polymeric or cage-like structures. nih.gov
Interaction with Metal Centers in Solution and Solid State
The interaction of the ethyl octylphosphonate anion with various metal centers has been a subject of study, particularly in the context of its application in materials science and as a chelating agent.
In recent years, organophosphorus compounds, including long-chain alkylphosphonic acids and their derivatives, have been investigated as additives to enhance the performance and stability of perovskite solar cells. While specific studies on potassium ethyl octylphosphonate are not abundant, research on related compounds like octylphosphonic acid (OPA) provides significant insights into its likely interaction with lead ions in perovskite structures.
Phosphonate-based additives have been shown to passivate defects at the grain boundaries and on the surface of perovskite films. researchgate.net The phosphonate group (P=O) can coordinate to undercoordinated Pb²⁺ ions, which are common defect sites in lead-halide perovskites. This interaction helps to reduce non-radiative recombination, thereby improving the photovoltaic performance. Furthermore, the long alkyl chains, such as the octyl group in ethyl octylphosphonate, can provide a hydrophobic layer at the perovskite surface, enhancing its resistance to moisture. researchgate.net
The coordination of the phosphonate group to lead ions can be considered a Lewis acid-base interaction, where the oxygen atoms of the phosphonate act as Lewis bases donating electron pairs to the Lewis acidic Pb²⁺ centers. This interaction can lead to the formation of a more stable and uniform perovskite layer.
Phosphonates are well-known for their strong chelating properties with a wide range of metal ions, a characteristic that is exploited in applications such as water treatment and as corrosion inhibitors. researchgate.netwikipedia.org The stability of the metal-phosphonate complexes is generally high due to the formation of stable chelate rings.
The general trend for the stability of phosphonate complexes with divalent metal ions often follows the Irving-Williams series. researchgate.net The formation of polynuclear complexes is also a possibility, especially at higher concentrations, where phosphonate groups can bridge multiple metal centers. alanplewis.com
Structure-Reactivity Relationships in Coordination Complexes
For instance, the catalytic activity of metal-phosphonate complexes is highly dependent on the availability of coordination sites at the metal center. In complexes where the metal ion is coordinatively saturated by the phosphonate and other ligands, the catalytic activity may be low. Conversely, complexes with open coordination sites can exhibit significant catalytic properties.
Spectroscopic Probes for Metal-Ligand Interactions
Spectroscopic techniques are invaluable tools for elucidating the nature of the interaction between the ethyl octylphosphonate ligand and metal centers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Infrared (IR) Spectroscopy: The coordination of the phosphonate group to a metal ion leads to characteristic shifts in the vibrational frequencies of the P=O and P-O-C bonds. The P=O stretching vibration, typically observed in a specific region of the IR spectrum for the free ligand, will shift to a lower frequency (red shift) upon coordination to a metal center. nih.gov This shift is a direct consequence of the weakening of the P=O double bond character due to the donation of electron density to the metal. The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond.
Table 1: Typical IR Stretching Frequencies for Phosphonate Coordination
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Change upon Coordination to Metal | Reference |
| P=O (phosphoryl) | ~1250 - 1200 | Shift to lower frequency | nih.gov |
| P-O-C (ester) | ~1050 - 1000 | Shift in frequency and/or intensity | researchgate.net |
| P-O⁻ (phosphonate) | ~1100 - 950 | Shift in frequency and/or intensity | csic.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a highly sensitive probe for studying the coordination of phosphonate ligands. The chemical shift of the phosphorus nucleus is very sensitive to its chemical environment. Upon coordination to a metal ion, the ³¹P NMR signal of the ethyl octylphosphonate will experience a shift. researchgate.net The direction and magnitude of this coordination-induced shift depend on the nature of the metal ion and the coordination mode. For diamagnetic metal complexes, the shifts are typically in the range of a few ppm. For paramagnetic metal ions, the shifts can be much larger and the resonance lines significantly broadened. mdpi.com
Table 2: Representative ³¹P NMR Chemical Shift Changes upon Coordination
| Ligand System | Metal Ion | Change in ³¹P Chemical Shift (Δδ) | Observation | Reference |
| Phosphonate Ligands | Diamagnetic Metal Ions | Small shifts (upfield or downfield) | Indicates coordination and reflects changes in the electronic environment of the phosphorus nucleus. | researchgate.net |
| Phosphonate Ligands | Paramagnetic Metal Ions | Large shifts and line broadening | Provides information on the structure and magnetic properties of the complex. | nih.gov |
| Methylphosphonate Esters | Co(III) | Significant shifts upon hydrolysis | Used to study reaction mechanisms. | nih.gov |
In addition to ³¹P NMR, ¹H and ¹³C NMR can also provide valuable information about the coordination of the ethyl and octyl chains of the ligand.
Applications in Advanced Materials Science
Integration into Perovskite Solar Cell Architectures
Research on hydrogen octylphosphonate potassium (KHOP) reveals a dual-passivation mechanism that is likely applicable to potassium ethyl octylphosphonate. acs.orgnih.govrsc.org The phosphonate (B1237965) group (PO3) can effectively passivate defects associated with undercoordinated lead ions (Pb2+) on the perovskite surface. The oxygen atoms in the phosphonate group can coordinate with the Pb2+ ions, satisfying their coordination sphere and reducing electronic trap states.
Simultaneously, the potassium cations (K+) can address defects related to halide ion vacancies (e.g., iodide vacancies). acs.orgnih.gov The presence of K+ ions at the perovskite surface and grain boundaries can inhibit the migration of iodide ions, a key factor in the operational instability and current-voltage hysteresis commonly observed in PSCs. acs.orgnih.gov This dual-passivation approach, targeting both cationic and anionic defects, is a highly effective strategy for improving the electronic quality of the perovskite film. The ethyl group in this compound may offer a slight modification in steric hindrance and electronic properties compared to the hydrogen in KHOP, potentially influencing the interaction with the perovskite surface.
The incorporation of additives like alkylphosphonates can influence the crystallization process of the perovskite film, leading to improved morphology. For instance, the presence of such molecules in the precursor solution can regulate crystal growth, resulting in larger grain sizes and a more uniform film with fewer grain boundaries. researchgate.net This is advantageous as grain boundaries are often a source of defects and can impede charge transport. The octyl chain of this compound, being hydrophobic, can also help to create a moisture-resistant barrier at the perovskite surface, which is crucial for long-term stability.
Studies on other long-alkyl phosphonic acids have shown that they can constrain the tilting of crystal grains during growth, leading to a more oriented and higher-quality crystalline film. researchgate.net While specific data for this compound is not available, it is reasonable to expect a similar beneficial impact on the perovskite film's morphology and, consequently, on the performance of the photovoltaic device.
The combination of defect passivation and improved film morphology directly translates to enhanced stability and performance of perovskite solar cells. Research on KHOP demonstrated that its inclusion in the perovskite precursor solution led to a significant increase in the power conversion efficiency (PCE) of the solar cells. acs.orgnih.gov This improvement is attributed to the reduction in non-radiative recombination, which manifests as a higher open-circuit voltage (Voc) and fill factor (FF).
Furthermore, the hydrophobic nature of the octyl chain in this compound would contribute to improved moisture stability, a critical factor for the commercial viability of perovskite solar cells. acs.orgnih.gov The passivation of ion migration by potassium ions also leads to a reduction in the hysteresis of the current-voltage curve, allowing for a more stable and reliable power output from the device. acs.orgnih.gov
Table 1: Inferred Effects of this compound on Perovskite Solar Cell Performance (Based on Analogs)
| Parameter | Effect | Probable Mechanism | Reference Analogs |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | Increase | Reduced non-radiative recombination, improved charge extraction. | Hydrogen octylphosphonate potassium (KHOP) acs.orgnih.gov |
| Open-Circuit Voltage (Voc) | Increase | Suppression of trap states, reduced recombination losses. | Alkylphosphonic acids researchgate.net |
| Fill Factor (FF) | Increase | Improved charge transport and collection. | Hydrogen octylphosphonate potassium (KHOP) acs.orgnih.gov |
| Hysteresis | Decrease | Inhibition of iodide ion migration by K+ ions. | Hydrogen octylphosphonate potassium (KHOP) acs.orgnih.gov |
Formation of Self-Assembled Monolayers (SAMs) and Thin Films
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for modifying the surface properties of materials in a controlled manner. Phosphonic acids are known to form robust SAMs on a variety of metal and semiconductor oxide surfaces, such as titanium dioxide (TiO2), aluminum oxide (Al2O3), and indium tin oxide (ITO). acs.orgresearchgate.netbohrium.com
The phosphonate headgroup of this compound is expected to be the anchoring group for the formation of SAMs on metal and semiconductor oxide surfaces. The adsorption mechanism typically involves the formation of a covalent or strong coordination bond between the phosphonate group and the metal or semiconductor atoms on the surface. On oxide surfaces, this often occurs through a condensation reaction with surface hydroxyl (-OH) groups, forming stable M-O-P linkages (where M is the metal or semiconductor atom).
The quality and packing of the resulting monolayer are influenced by several factors, including the cleanliness and nature of the substrate, the solvent used for deposition, and the structure of the phosphonate molecule itself. acs.orgresearchgate.net The octyl chain of this compound would align away from the surface, driven by van der Waals interactions between adjacent chains, leading to a densely packed and ordered monolayer. Studies on alkylphosphonic acids with varying chain lengths have shown that longer chains generally lead to more ordered and crystalline-like SAMs. capes.gov.bracs.orgresearchgate.net
The structural characterization of SAMs is typically performed using a suite of surface-sensitive techniques. While specific data for this compound SAMs is not available, the characterization of analogous alkylphosphonic acid monolayers provides a framework for what to expect.
Contact Angle Measurements: The formation of a hydrophobic SAM would be indicated by an increase in the water contact angle on the surface. The long octyl chains would create a non-polar surface, repelling water.
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the monolayer and the nature of the bonding to the substrate by analyzing the core-level spectra of phosphorus, oxygen, carbon, and the substrate elements.
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the monolayer, confirming its uniformity and smoothness. In some cases, high-resolution AFM can even resolve the molecular packing. acs.orgresearchgate.net
Ellipsometry: This technique can be used to accurately measure the thickness of the formed monolayer, which can be compared to the theoretical length of the molecule to determine the tilt angle of the alkyl chains. capes.gov.bracs.org
Table 2: Expected Structural Characteristics of a this compound SAM on a Metal Oxide Surface
| Characterization Technique | Expected Observation | Inferred Information |
|---|---|---|
| Water Contact Angle | High contact angle (>90°) | Formation of a hydrophobic surface due to oriented octyl chains. |
| XPS | Presence of P, C, and O peaks corresponding to the molecule. Shift in substrate peaks. | Confirmation of monolayer deposition and chemical bonding to the surface. |
| AFM | Smooth and uniform surface morphology. | Homogeneous monolayer coverage. |
Influence on Surface Properties and Interfacial Phenomena
This compound, as a member of the organophosphonate family, is expected to exhibit significant surface activity due to its amphiphilic structure, which consists of a nonpolar octyl tail and a polar ethyl phosphonate-potassium head group. Organophosphates and phosphonates are a versatile class of surfactants that can modify surface and interfacial properties such as surface tension, wetting, and emulsification. wikipedia.org
The surface activity of phosphonate surfactants is well-documented. For instance, n-alkane phosphonic acids demonstrate the ability to significantly lower the surface tension of water at the critical micelle concentration (CMC). redalyc.org This reduction in surface tension is a key indicator of the molecule's ability to adsorb at interfaces, such as the air-water or oil-water interface. nih.gov The driving force for this adsorption is the hydrophobic nature of the alkyl chain and the strong interaction of the polar phosphonate group with water. redalyc.org This behavior is crucial in applications requiring control over wetting, foaming, and emulsification.
The effectiveness of a surfactant in reducing interfacial tension (IFT) is critical for processes like enhanced oil recovery and the formulation of emulsions. e3s-conferences.orgresearchgate.net The structure of this compound, with its C8 alkyl chain, suggests it would be an effective surfactant. Studies on similar surfactants show that factors like concentration, temperature, and the presence of electrolytes can influence IFT. researchgate.net The combination of surfactants with other molecules, like polymers or nanoparticles, can lead to synergistic effects, further reducing IFT to ultra-low values. e3s-conferences.orgresearchgate.net
Below is a data table showing the critical micelle concentration (CMC) and surface tension at CMC for related n-alkane phosphonic acids, which provides insight into the expected surfactant properties of octylphosphonate derivatives.
| Compound | CMC (mol/L) | Surface Tension at CMC (mN/m) | Temperature (°C) |
| n-Decane phosphonic acid (H₂C₁₀P) | 1.8 x 10⁻³ | ~20 | 20 |
| n-Dodecane phosphonic acid (H₂C₁₂P) | 4.5 x 10⁻⁴ | ~19 | 20 |
| Data derived from studies on n-alkane phosphonic acids, providing a reference for the behavior of similar phosphonate surfactants. redalyc.org |
Role as Corrosion Inhibitors in Metallic Systems
Organophosphonates are widely recognized for their role as effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and bronze, particularly in aqueous environments. ampp.orgmdpi.com Their stability over a wide range of pH and temperatures makes them highly versatile for applications such as in cooling water systems. The ethyl octylphosphonate structure is well-suited for this purpose, combining a hydrophobic barrier function with a reactive head group for surface binding.
Adsorption Behavior and Film Formation on Metal Surfaces
The primary mechanism by which this compound and related compounds protect metallic systems is through the formation of a thin, protective film on the metal surface. mdpi.comresearchgate.net This process begins with the adsorption of the phosphonate molecules onto the metal. The surface of metals like aluminum is typically covered by a native oxide layer with surface hydroxyl groups. researchgate.net The phosphonate head group of the inhibitor has a strong affinity for these hydroxylated oxide surfaces, leading to chemisorption and the formation of covalent or coordinate bonds (e.g., P-O-Al). researchgate.netresearchgate.net
This interaction leads to the formation of a self-assembled monolayer (SAM), where the molecules are organized with their alkyl chains oriented away from the surface. researchgate.netsurfacesciencewestern.com The quality of this film depends on several factors, including the concentration of the inhibitor, the nature of the metal surface, and the length of the alkyl chain. researchgate.net Studies on octylphosphonic acid (the acid form of the anion in this compound) have confirmed its ability to form films on aluminum. researchgate.net These films create a dense, hydrophobic barrier that repels water and other corrosive species from the metal surface. researchgate.netsurfacesciencewestern.com The formation of these protective layers has been confirmed by surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS). researchgate.net
Mechanistic Insights into Corrosion Protection
The protective film formed by this compound provides a physical barrier that isolates the metal from the corrosive environment. mdpi.com Beyond this barrier effect, organophosphonates can also interfere with the electrochemical processes of corrosion. They can adsorb onto the surface of nascent scale-forming crystals, retarding their growth and distorting their structure, which prevents the formation of hard, adherent scale that can contribute to under-deposit corrosion.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for understanding the corrosion protection mechanism. ampp.orgsemanticscholar.orgnih.gov Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution) or cathodic (oxygen reduction) reaction, or both (mixed-type inhibitor). researchgate.netnih.govresearchgate.net For many organic inhibitors, including surfactants, a mixed-type behavior is observed. researchgate.netresearchgate.net
EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the corrosion processes occurring at the metal-electrolyte interface. zerust.comresearchgate.net Key parameters obtained from EIS measurements include:
| EIS Parameter | Description | Implication for Corrosion Protection |
| Solution Resistance (Rs) | The resistance of the electrolyte between the working and reference electrodes. | Provides a baseline for the system's resistance. |
| Charge Transfer Resistance (Rct or Rp) | The resistance to the transfer of electrons at the metal surface, which is inversely proportional to the corrosion rate. | A higher Rct value indicates better corrosion inhibition. researchgate.netnih.gov |
| Double-Layer Capacitance (Cdl) | The capacitance of the electrochemical double layer at the metal-solution interface. | A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules, indicating adsorption. researchgate.net |
| Coating Capacitance (Cc) | The capacitance of the protective organic film. | A low capacitance value is indicative of a thick, non-porous protective film. An increase can suggest water uptake or film degradation. zerust.com |
By analyzing these parameters, researchers can quantify the effectiveness of the inhibitor film and gain insights into its stability and barrier properties over time. semanticscholar.orgresearchgate.net
Analytical and Spectroscopic Characterization Techniques for Potassium Ethyl Octylphosphonate
Chromatographic Separation Methods for Purity Assessment
Given that potassium ethyl octylphosphonate is frequently produced as a "reaction mass" that may include impurities like diethyl octylphosphonate, chromatographic methods are indispensable for its separation and purity assessment. europa.eumarketpublishers.com Both liquid and gas chromatography are applicable for analyzing organophosphorus compounds.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, salt-like compounds such as this compound. A reverse-phase (RP) HPLC method is particularly suitable for its separation. sielc.com In this approach, a non-polar stationary phase is used with a more polar mobile phase. For this compound, an effective mobile phase consists of a mixture of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.com The separation mechanism relies on the differential partitioning of the sample components between the stationary and mobile phases, allowing for the quantification of the main compound and the identification of impurities. This HPLC method is scalable and can be adapted for preparative separation to isolate pure fractions of the compound. sielc.com
Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives or related impurities. For organophosphorus compounds, GC is often coupled with a specific detector, such as a nitrogen-phosphorus detector (NPD), which offers high sensitivity and selectivity for phosphorus-containing molecules. epa.gov This method involves extracting the analyte into a suitable solvent, such as a methylene (B1212753) chloride/hexane mixture, followed by injection into the GC system where components are separated based on their boiling points and interaction with the stationary phase. epa.gov
A summary of typical chromatographic conditions is presented below.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water/Acid | UV, MS | Purity assessment, impurity profiling |
| GC | Various (e.g., non-polar) | Helium, Nitrogen | NPD, MS | Analysis of volatile impurities |
**6.2. Advanced Spectroscopic Methods for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. A combination of ³¹P, ¹H, and ¹³C NMR experiments provides a complete picture of the phosphorus environment and the attached alkyl chains.
³¹P NMR Spectroscopy: As phosphorus-31 has a natural abundance of 100% and a wide chemical shift range, ³¹P NMR is highly specific and informative for analyzing organophosphorus compounds. tandfonline.comjeol.com The spectrum for this compound is expected to show a single, sharp resonance in the phosphonate (B1237965) region of the spectrum, typically acquired with proton decoupling to simplify the signal. tandfonline.comhuji.ac.il The exact chemical shift provides information about the electronic environment of the phosphorus atom.
¹H and ¹³C NMR Spectroscopy: These techniques are used to analyze the ethyl and octyl moieties of the molecule.
In ¹H NMR , the ethyl group would exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, arising from coupling to each other. The long octyl chain would produce a series of overlapping multiplets, with the terminal methyl group appearing as a distinct triplet. youtube.com Protons on carbons adjacent to the phosphorus atom will show additional splitting due to ²J(P,H) and ³J(P,H) coupling. huji.ac.il
In ¹³C NMR , each unique carbon atom in the ethyl and octyl groups will produce a distinct signal. pressbooks.pub The wide chemical shift range of ¹³C NMR typically prevents signal overlap, even in molecules with long alkyl chains. pressbooks.pub The carbon signals are split into doublets due to coupling with the ³¹P nucleus, with the coupling constant (J(P,C)) decreasing as the number of bonds between the atoms increases. jeol.com
The table below summarizes the expected NMR data for this compound.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Splitting Pattern |
| ³¹P | Phosphonate | +15 to +30 | Singlet (with ¹H decoupling) |
| ¹H | -O-CH₂ -CH₃ | ~3.8 - 4.2 | Multiplet (quartet of doublets) |
| ¹H | -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet |
| ¹H | P-CH₂ -(CH₂)₆-CH₃ | ~1.5 - 1.9 | Multiplet |
| ¹H | P-CH₂-(CH₂ )₆-CH₃ | ~1.2 - 1.6 | Broad Multiplet |
| ¹H | -(CH₂)₆-CH₃ | ~0.8 - 0.9 | Triplet |
| ¹³C | -O-CH₂ -CH₃ | ~60 - 65 | Doublet |
| ¹³C | -O-CH₂-CH₃ | ~15 - 18 | Doublet |
| ¹³C | P-CH₂ - | ~25 - 35 | Doublet (large ¹J(P,C)) |
| ¹³C | Octyl Chain Carbons | ~14 - 32 | Doublets |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the key functional groups within the this compound molecule. acs.orgdeepdyve.com
IR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the phosphoryl (P=O) and P-O-C linkages. The P=O stretching vibration gives rise to a very strong and characteristic absorption band. The P-O-C (ester) linkage shows strong absorptions, while the C-H bonds of the alkyl chains produce strong stretching and bending vibrations.
Raman Spectroscopy is complementary to IR, providing strong signals for non-polar bonds. It is particularly useful for analyzing the P-C bond and the C-C backbone of the alkyl chains. irdg.org
The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 | Strong |
| P=O (Phosphoryl) | Stretching | 1180 - 1260 | Weak | Very Strong (IR) |
| P-O-C (Ester) | Asymmetric Stretch | 1000 - 1050 | Variable | Strong (IR) |
| P-C (Alkyl) | Stretching | 650 - 750 | 650 - 750 | Medium |
| O-C-C (Ethyl) | Stretching | 900 - 970 | Variable | Medium (IR) |
XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the top few nanometers of a sample. youtube.comyoutube.com It is particularly valuable for studying thin films or surface modifications involving phosphonates. For this compound, XPS can confirm the presence of all expected elements (K, P, O, C) on a surface and provide insight into the bonding environment.
High-resolution scans of the individual element regions are used to determine chemical states. For example, the binding energy of the P 2p peak can distinguish between different phosphorus oxidation states and bonding environments (e.g., P-C vs. P-O). researchgate.net The O 1s spectrum can differentiate between oxygen in the P=O and P-O-C groups. The K 2p signal confirms the presence of the potassium counter-ion. deepdyve.com
| Element (Orbital) | Functional Group / Species | Expected Binding Energy (eV) |
| P 2p | Phosphonate (-PO₃) | ~133 - 134 |
| O 1s | P=O / P-O-C | ~531 - 533 |
| C 1s | C-C, C-H / C-O, C-P | ~284.8 / ~286.5 |
| K 2p (2p₃/₂) | Potassium ion (K⁺) | ~292 - 293 |
Mass spectrometry (MS) is used to determine the molecular weight of the ethyl octylphosphonate anion and to gain structural information from its fragmentation patterns. wikipedia.org Using a soft ionization technique like electrospray ionization (ESI), the intact phosphonate anion can be readily observed in the negative ion mode at an m/z corresponding to its molecular weight (221.13 g/mol ).
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide valuable structural data. nih.gov The fragmentation of the ethyl octylphosphonate anion is expected to occur at the weaker bonds, such as the P-O, C-O, and C-C bonds. Common fragmentation pathways for organophosphates include the loss of the alkyl and alkoxy groups. nih.govlibretexts.org
The predicted collision cross-section (CCS) values for different adducts of the corresponding phosphonic acid provide an additional parameter for confident identification. uni.lu
| Ion / Adduct | m/z (calculated) | Description |
| [M-H]⁻ | 221.1312 | Parent anion (ethyl octylphosphonate) |
| [M-H-C₂H₄]⁻ | 193.10 | Loss of ethene from the ethyl group |
| [M-H-C₈H₁₆]⁻ | 109.00 | Loss of octene from the octyl chain |
| [C₈H₁₇PO₂H]⁻ | 177.09 | Loss of ethoxy group |
| [C₂H₅OPO₂H]⁻ | 108.99 | Loss of octyl group |
Electroanalytical Techniques for Interfacial Studies
Electroanalytical techniques are essential for studying the interfacial behavior of this compound, particularly its tendency to form self-assembled monolayers (SAMs) on metal and metal oxide surfaces. rsc.org These methods probe the formation, stability, and barrier properties of the adsorbed phosphonate layer.
Cyclic Voltammetry (CV) can be used to study the adsorption and desorption processes of the phosphonate on an electrode surface. By monitoring changes in the electrode's current-voltage profile, information about the blocking properties of the formed monolayer against redox probes can be obtained.
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the properties of the phosphonate layer. By applying a small AC potential and measuring the impedance response over a range of frequencies, a model of the interface can be constructed. mdpi.com This allows for the quantification of properties such as the layer's capacitance and resistance, providing insight into its thickness, uniformity, and effectiveness as a protective barrier against corrosion. acs.org These studies are crucial for applications where phosphonates are used as corrosion inhibitors or surface modifiers.
Environmental Behavior and Transformation Studies of Potassium Ethyl Octylphosphonate
Environmental Fate and Transport Mechanisms
The potential for potassium ethyl octylphosphonate to move between different environmental compartments is a key aspect of its environmental fate. The primary transport mechanisms are governed by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, the key abiotic degradation pathways are hydrolysis and photolysis.
Hydrolysis:
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound in water at different pH levels is a critical factor in its environmental persistence. Studies on the reaction mass of this compound and diethyl octylphosphonate indicate that hydrolysis is a relevant degradation pathway.
A hydrolysis study conducted according to OECD Guideline 111 provides the following findings:
| pH | Temperature (°C) | Half-life (days) | Degradation after 28 days (%) |
| 4 | 50 | > 365 | < 10 |
| 7 | 50 | > 365 | < 10 |
| 9 | 50 | 180 | 10.7 |
At environmentally relevant temperatures (below 25°C), the rate of hydrolysis is expected to be very slow.
Photolysis:
Photolysis is the breakdown of chemical compounds by light. The potential for photolytic degradation of this compound in water and soil is another important consideration for its environmental fate. While specific photolysis studies for this compound were not found, organophosphonates as a class can be susceptible to phototransformation. The rate of this degradation would depend on factors such as the intensity of sunlight and the presence of other substances in the environment that can act as photosensitizers.
Biotransformation and Biodegradation Pathways in Environmental Systems
Biotransformation and biodegradation involve the breakdown of a substance by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic chemicals from the environment.
A ready biodegradability test (OECD Guideline 301D) conducted on the reaction mass of this compound and diethyl octylphosphonate showed 11% degradation over 28 days. This result indicates that the substance is not readily biodegradable.
Further studies on its inherent biodegradability and behavior in simulated environmental systems like activated sludge would be necessary to fully understand its long-term fate and potential for persistence in wastewater treatment plants and other biological systems.
Sorption and Desorption Dynamics in Environmental Matrices
Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This process significantly influences a chemical's mobility and bioavailability in the environment. The extent of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
An adsorption/desorption study conducted using the HPLC method (following OECD Guideline 121) for the reaction mass of this compound and diethyl octylphosphonate determined the following Koc values for different soil types:
| Soil Type | Organic Carbon Content (%) | Koc (L/kg) |
| Silt Loam | 2.4 | 8128 |
| Sandy Loam | 1.1 | 10000 |
| Loamy Sand | 0.6 | 12500 |
These high Koc values suggest that this compound has a strong tendency to adsorb to soil and sediment, which would limit its mobility in the environment. Consequently, it is less likely to leach into groundwater and more likely to remain in the upper soil layers.
Theoretical and Computational Chemistry of Potassium Ethyl Octylphosphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the ethyl octylphosphonate anion and its interaction with the potassium cation. ijcce.ac.ir These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Electronic Structure: DFT calculations can elucidate the molecular orbital landscape of the ethyl octylphosphonate anion. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. For a typical alkylphosphonate anion, the HOMO is expected to be localized on the oxygen atoms of the phosphonate (B1237965) group, indicating these are the primary sites for electrophilic attack and coordination. The LUMO, conversely, would be distributed across the P-C-O framework. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability. ijcce.ac.ir
Reactivity Prediction: Reactivity descriptors, derived from DFT calculations, can predict how potassium ethyl octylphosphonate will interact with other chemical species. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution. For the ethyl octylphosphonate anion, the MEP would show a region of high negative potential around the phosphonate oxygens, confirming their role as primary sites for interaction with cations like K⁺ or for binding to positively charged surfaces. ijcce.ac.ir Other descriptors such as chemical potential, hardness, and softness provide quantitative measures of the molecule's reactivity profile. ulpgc.es
Illustrative DFT Calculation Results for a Model Alkylphosphonate Anion:
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability, localized on PO₃²⁻ group. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Mulliken Charge on P | +1.3 | Indicates the phosphorus atom is electron-deficient. |
| Mulliken Charge on O | -0.9 | Shows significant negative charge localization on oxygen atoms. |
Note: These values are representative for a generic short-chain alkylphosphonate anion, calculated at a B3LYP/6-31G(d) level of theory, and serve to illustrate the type of data obtained from quantum chemical calculations.
Molecular Dynamics Simulations of Interfacial Adsorption
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations are particularly valuable for understanding its behavior at interfaces, such as its self-assembly on metal oxide surfaces or its interaction with a solvent. researchgate.netrsc.org
These simulations model the interactions between atoms using a set of classical force fields, which define the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, revealing dynamic processes like adsorption, self-organization, and solvent effects. rsc.org
Self-Assembled Monolayers (SAMs): Alkylphosphonates are well-known for forming ordered self-assembled monolayers (SAMs) on various oxide surfaces (e.g., alumina, titania, steel). researchgate.netsci-hub.se MD simulations can model the process of ethyl octylphosphonate molecules adsorbing from a solution onto a surface. These simulations show how the phosphonate headgroups anchor to the surface, while the octyl chains extend away, potentially forming a dense, ordered hydrophobic layer. researchgate.net Key insights from MD include the final orientation and tilt angle of the alkyl chains, the packing density of the monolayer, and the influence of the solvent on the ordering process. rsc.org
Illustrative MD Simulation Data for Alkylphosphonate Monolayer Formation:
| Property | Illustrative Finding | Implication for this compound |
| Adsorption Energy | -150 to -250 kJ/mol on Al₂O₃ | Strong chemisorption is expected, leading to stable film formation. |
| Alkyl Chain Tilt Angle | 30-45° from surface normal | Indicates the formation of a relatively upright and ordered monolayer. sci-hub.se |
| Monolayer Thickness | ~1.0 - 1.2 nm (for octyl chain) | Consistent with a tilted monolayer of ethyl octylphosphonate. sci-hub.se |
| Solvent Effect | Polar solvents can compete for surface sites, affecting monolayer quality. | The choice of solvent is critical for controlling the deposition process. researchgate.net |
Note: Data are representative and derived from published MD studies on similar long-chain alkylphosphonates on oxide surfaces.
Computational Modeling of Coordination Interactions
The interaction between the ethyl octylphosphonate anion and the potassium cation (or other metal ions) is a coordination interaction that can be modeled computationally. DFT is again the method of choice for accurately describing the geometry, stability, and nature of the metal-ligand bond. nih.govacs.orgmdpi.com
Coordination Geometry: By optimizing the geometry of the [K(ethyl octylphosphonate)] complex, computational models can predict the preferred coordination mode. The phosphonate group (-PO₃²⁻) can act as a monodentate, bidentate, or tridentate ligand. Calculations on similar systems suggest that a bidentate chelation, where two of the phosphonate oxygen atoms bind to the potassium ion, is a likely and stable configuration. acs.org
Binding Energy: The strength of the interaction between the potassium ion and the phosphonate ligand can be quantified by calculating the binding energy. This value helps to understand the stability of the salt in different environments. The calculations would typically involve computing the energies of the optimized complex and the individual ions and taking the difference.
Influence of Solvent: The presence of a solvent, particularly water, can be included in the models using either explicit solvent molecules or a polarizable continuum model (PCM). nih.govacs.org These models show how solvent molecules can compete with the phosphonate group for a place in the potassium ion's coordination sphere, which is crucial for understanding its solubility and behavior in aqueous solutions.
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds and for understanding the thermodynamics of chemical reactions.
Prediction of Spectroscopic Signatures:
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ³¹P and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. researchgate.netnih.gov The predicted spectra can be compared with experimental data to confirm the molecular structure. Theoretical predictions are particularly sensitive to the coordination state and local environment of the phosphorus atom. nih.govacs.org
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies corresponding to the stretching and bending modes of the molecule can be calculated. Key predicted peaks would include the P=O and P-O stretching frequencies of the phosphonate group and the C-H stretching of the alkyl chains. These predictions can be used to interpret experimental IR and Raman spectra.
Illustrative Predicted Spectroscopic Data for Ethyl Octylphosphonate:
| Spectroscopy Type | Predicted Feature | Region/Value |
| ³¹P NMR | Chemical Shift (δ) | 15 - 25 ppm |
| ¹³C NMR | C-P Coupled Carbon (α-carbon) | ~65 ppm (doublet) |
| IR Spectroscopy | P=O Stretch (ν) | 1050 - 1150 cm⁻¹ |
| IR Spectroscopy | P-O Stretch (ν) | 950 - 1050 cm⁻¹ |
Note: These are typical ranges for alkylphosphonates and serve as illustrative examples.
Reaction Energetics: DFT calculations can be used to determine the thermodynamic favorability of chemical reactions involving this compound. rsc.orgresearchgate.net For instance, the energy of hydrolysis of the P-O-C (ester) bond can be calculated by modeling the reactants (ethyl octylphosphonate + water) and the products (octylphosphonic acid + ethanol). The calculated reaction enthalpy (ΔH) and Gibbs free energy (ΔG) would indicate whether the reaction is exothermic/endothermic and spontaneous under given conditions. researchgate.net This is crucial for understanding the compound's stability and degradation pathways.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. sciencedaily.com For phosphonates, this involves moving away from traditional methods that may use harsh reagents or produce significant waste. frontiersin.org Future research will likely focus on several key areas:
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of phosphonates. bioengineer.orgrsc.org This includes the use of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction times and increase yields. rsc.org Solvent-free reaction conditions are also being explored to reduce the environmental impact of chemical processes. sciencedaily.comrsc.org
Catalytic Systems: The development of novel catalysts is crucial for creating more efficient synthetic routes. This includes the use of inexpensive and environmentally friendly catalysts, such as molecular iodine or nano BF₃·SiO₂, to facilitate phosphonate (B1237965) synthesis. rsc.org Research into the reusability of these catalysts is also a key aspect of developing sustainable methodologies. rsc.org
Alternative Reagents and Feedstocks: Future synthetic strategies may explore the use of less hazardous starting materials. The direct synthesis from phosphorous acid is one such avenue that is being investigated. nih.gov Additionally, the use of bio-based feedstocks could provide a more sustainable source for the organic moieties in phosphonate molecules.
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Utilizes sonic waves to promote cavitation and accelerate chemical reactions. | Faster reaction times, improved yields, and milder reaction conditions. | rsc.org |
| Microwave-Promoted Synthesis | Employs microwave energy to directly heat the reaction mixture, leading to rapid and efficient reactions. | Significant reduction in reaction time and potential for solvent-free conditions. | rsc.org |
| Solvent-Free Synthesis | Conducting reactions without a solvent, reducing waste and environmental impact. | Greener process, simplified work-up procedures. | sciencedaily.comrsc.org |
| Green Catalysts | Employment of non-toxic, inexpensive, and reusable catalysts like molecular iodine or nano BF₃·SiO₂. | Cost-effective, environmentally friendly, and potential for catalyst recycling. | rsc.org |
| Sol-Gel Process | A low-temperature method using water or alcohol as solvents, often used for creating hybrid organic-inorganic materials. | Mild reaction conditions and considered a green synthesis method. | researchgate.net |
Development of Advanced Functional Materials Incorporating Potassium Ethyl Octylphosphonate
Phosphonates are integral to the development of a wide range of advanced materials due to their unique properties, such as their ability to coordinate with metal ions and their thermal stability. mdpi.comphosphonates.org Future research in this area will likely focus on tailoring the properties of these materials for specific applications.
Metal-Organic Frameworks (MOFs): Phosphonate-based MOFs are a promising class of materials with potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org The incorporation of this compound into MOF structures could lead to new materials with unique pore sizes and functionalities, driven by the specific length and nature of the octyl group.
Hybrid Organic-Inorganic Materials: The sol-gel process offers a versatile route to creating hybrid materials containing both organic and inorganic components. researchgate.net By incorporating this compound, it may be possible to develop novel materials with tailored properties, such as enhanced thermal stability or specific surface characteristics. researchgate.net
Corrosion Inhibitors and Flame Retardants: Phosphonates are known for their effectiveness as corrosion inhibitors and flame retardants. bioengineer.orglookchem.com Future research could focus on optimizing the structure of this compound to enhance these properties, potentially leading to the development of more effective and environmentally friendly additives for a variety of materials.
Biomedical Applications: Phosphonates are used in various biomedical applications, including as bone-targeting agents and in drug delivery systems. nih.govwikipedia.org The specific structure of this compound could be explored for the development of new biomaterials or as a component in targeted drug delivery systems.
Mechanistic Studies at the Atomic and Molecular Level
A fundamental understanding of the chemical and physical processes that govern the behavior of this compound is essential for the rational design of new materials and applications. Future research will need to employ a combination of experimental and theoretical techniques to probe these mechanisms at the atomic and molecular level.
Spectroscopic and Crystallographic Analysis: Advanced analytical techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for elucidating the structure and bonding of phosphonate compounds. gilheanyresearchgroup.comkuleuven.beresearchgate.net These methods can provide detailed information about the coordination environment of the potassium ion and the conformation of the ethyl and octyl chains.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms and predicting the properties of molecules. nih.gov These theoretical studies can complement experimental work by providing insights into transition states, reaction pathways, and the electronic structure of this compound. gilheanyresearchgroup.comnih.gov
Kinetic Studies: Investigating the kinetics of reactions involving this compound can provide valuable information about the rate-determining steps and the factors that influence reaction rates. nih.gov This knowledge is essential for optimizing synthetic procedures and for understanding the performance of materials in various applications.
Integration of Multidisciplinary Approaches for Enhanced Research Impact
The complex nature of phosphonate chemistry and its diverse applications necessitate a multidisciplinary research approach. rsc.orgresearchgate.net Future breakthroughs in the field of this compound will likely arise from collaborations between chemists, materials scientists, physicists, biologists, and engineers.
Chemistry and Materials Science: The synergy between synthetic chemistry and materials science is essential for the development of new functional materials. researchgate.net Chemists can design and synthesize novel phosphonate ligands, while materials scientists can characterize their properties and incorporate them into advanced materials.
Chemistry and Biology/Medicine: The intersection of chemistry and the life sciences offers exciting opportunities for the development of new therapeutic agents and diagnostic tools. mdpi.comnih.gov The biocompatibility and potential bioactivity of this compound could be explored through collaborations with biologists and medicinal chemists.
Fundamental Science and Engineering: Bridging the gap between fundamental scientific discoveries and practical applications requires close collaboration between scientists and engineers. Researchers can investigate the fundamental properties of this compound, while engineers can design and fabricate devices and systems that leverage these properties for real-world applications.
By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound and the broader class of phosphonate compounds.
Q & A
Q. What are the primary analytical techniques for characterizing potassium ethyl octylphosphonate, and how do they resolve structural ambiguities?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm the phosphonate group's chemical environment and H/C NMR to identify alkyl chain configurations (ethyl and octyl groups). Cross-validation with computational modeling (e.g., DFT) resolves peak splitting ambiguities in branched structures .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ions at m/z 260.35 (CHKOP) and fragmentation patterns to distinguish between phosphonate esters and potential impurities like diethyl octylphosphonate .
- FTIR Spectroscopy : Bands at 1150–1250 cm (P=O stretching) and 950–1050 cm (P-O-C linkages) confirm functional groups. Compare with reference spectra for organophosphonates to rule out hydrolysis products .
Q. How should researchers prepare samples of this compound for solubility studies in polar solvents?
Methodological Answer:
- Solvent Selection : Use degassed HPLC-grade water or DMSO to avoid oxidation. Pre-saturate solvents with inert gas (N) to minimize phosphonate degradation.
- Gravimetric Analysis : Dissolve known masses in solvents at 25°C, centrifuge at 10,000 rpm for 10 min, and filter (0.22 µm membrane) to isolate undissolved residues. Measure solubility via UV-Vis at λ = 210 nm (phosphonate absorbance) .
- Data Validation : Replicate measurements (n ≥ 3) and use ANOVA to assess variability. Cross-check with conductivity assays for ionic dissociation trends .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound while minimizing byproducts like diethyl octylphosphonate?
Methodological Answer:
- Reaction Conditions : Use a molar ratio of 1:1.2 (ethyl octylphosphonic acid : KOH) in anhydrous ethanol under reflux (78°C). Monitor pH (target 10–12) to ensure complete neutralization and prevent esterification side reactions .
- Purification : Employ column chromatography (silica gel, eluent = CHCl:MeOH 9:1) to separate this compound (R = 0.3) from diethyl octylphosphonate (R = 0.7). Validate purity via TLC and GC-MS .
- Yield Optimization : Design a fractional factorial experiment varying temperature, stoichiometry, and solvent polarity. Use response surface methodology (RSM) to identify optimal parameters .
Q. How can researchers resolve contradictions in reported stability data for this compound under aqueous conditions?
Methodological Answer:
- Controlled Degradation Studies : Prepare buffered solutions (pH 2–12) and incubate at 40°C for 72 hours. Quantify degradation via HPLC (C18 column, 0.1% TFA in HO/ACN gradient). Compare hydrolysis rates (k) across pH levels to identify instability thresholds .
- Mechanistic Analysis : Use O-labeled HO to track hydrolysis pathways (P-O vs. C-O bond cleavage) via isotopic mass shifts in MS. Pair with Arrhenius plots to model activation energy (E) differences .
- Statistical Reconciliation : Apply meta-analysis to literature data, weighting studies by methodological rigor (e.g., sample size, analytical precision). Use Cochrane’s Q-test to assess heterogeneity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
Methodological Answer:
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to LC/EC data using software like GraphPad Prism. Assess goodness-of-fit via R and residual plots .
- Benchmark Dose (BMD) Modeling : Use EPA’s BMDS suite to calculate lower confidence limits (BMDL) for chronic exposure thresholds. Cross-validate with Akaike’s Information Criterion (AIC) for model selection .
- Interlaboratory Variability : Apply mixed-effects models to harmonize data from multiple sources, adjusting for covariates like cell line viability or exposure duration .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHKOP | |
| Solubility in Water (25°C) | 12.3 mg/mL (±0.5) | |
| Hydrolysis Half-life (pH 7) | 48 hours (95% CI: 42–54) | |
| P NMR Shift | δ 18.5 ppm (vs. HPO external) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
